![molecular formula C10H14BrN3O B5675050 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5675050.png)
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine, also known as BRD7389, is a small molecule that has been synthesized for scientific research applications. It belongs to the class of pyrazole compounds and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of HDACs by 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine leads to changes in gene expression, which can result in the inhibition of tumor growth and the modulation of the immune response.
Biochemical and Physiological Effects
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has also been found to modulate the immune response by regulating the production of cytokines and chemokines. In addition, it has been shown to have antiviral and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in lab experiments is its high purity, which ensures reproducibility of results. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is also stable under standard laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in scientific research. One potential application is in the treatment of cancer. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to inhibit the growth of various types of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of viral infections. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to have antiviral properties, and further research is needed to determine its efficacy in treating viral infections in vivo. Additionally, the use of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesis Methods
The synthesis of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine as a white solid with a high purity.
Scientific Research Applications
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been used in various scientific research applications due to its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, antiviral, and antibacterial properties. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSJYCGWTUJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

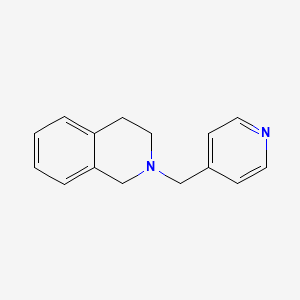
![3-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyridazine](/img/structure/B5674969.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-thienylmethyl)pyrrolidin-3-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B5674975.png)
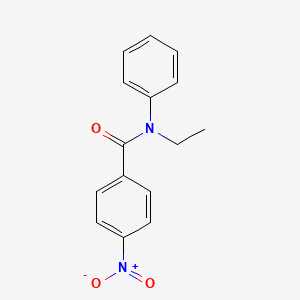
![N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674985.png)
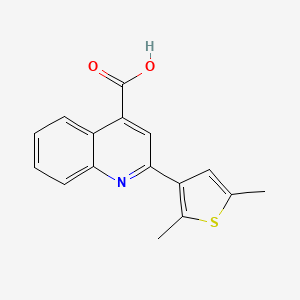
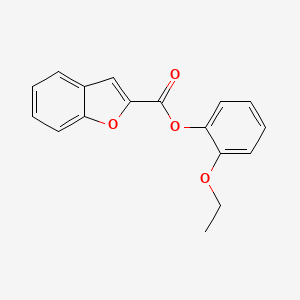
![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5675011.png)
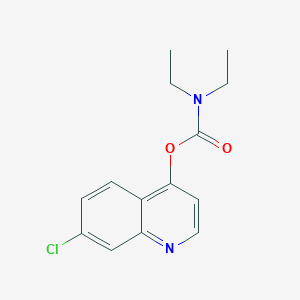
![[(3R*,4R*)-1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5675026.png)
![1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}-4-(4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B5675028.png)
![4-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5675034.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5675042.png)
![9-[3-(2-ethoxyethoxy)benzoyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675056.png)